Crotamiton

Description

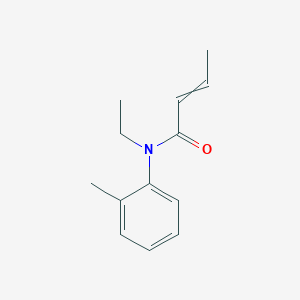

antiscabies, antipruritic drug; active ingredient in Eurax Cream & Lotion (Geigy); request from searcher 3/76; structure

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGGZPQPQTDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040664 | |

| Record name | Crotamiton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.53e-01 g/L | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-63-6, 124236-29-9 | |

| Record name | Crotamiton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crotamiton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotamiton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-o-crotonotoluidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Details | PhysProp | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | PhysProp | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Antipruritic Mechanism of Crotamiton: A Technical Guide to the Role of TRPV1, TRPA1, and TRPV4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotamiton, a topical agent historically used for the treatment of scabies, has demonstrated significant antipruritic effects in non-scabietic conditions.[1][2] Its efficacy in alleviating itch has prompted deeper investigation into its molecular mechanisms of action. Emerging evidence points to the modulation of Transient Receptor Potential (TRP) channels as a key component of this compound's antipruritic activity. This technical guide provides an in-depth analysis of the roles of TRPV1, TRPA1, and TRPV4 in mediating the anti-itch effects of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Findings at a Glance

This compound exerts its antipruritic effects through a multi-faceted interaction with the TRP channel family. While it does not directly inhibit TRPV1 or TRPA1, it significantly attenuates the signaling cascades that lead to their activation in histaminergic and non-histaminergic itch pathways, respectively.[1][2] In contrast, this compound is a direct inhibitor of the TRPV4 channel, a key player in serotonin-induced pruritus.[3][4][5][6]

The Role of TRPV1 in Histamine-Induced Itch

TRPV1, a non-selective cation channel, is a well-established component of the histamine-induced itch pathway.[1][7] Histamine, released from mast cells, binds to the H1 receptor (H1R) on sensory neurons, initiating a signaling cascade that culminates in the activation of TRPV1 and the sensation of itch.[1]

This compound's Interaction with the H1R/TRPV1 Pathway

Studies have shown that this compound effectively inhibits histamine-induced calcium influx in cells co-expressing H1R and TRPV1.[1][2] However, this compound does not directly block TRPV1 activation. This is evidenced by its inability to inhibit calcium influx induced by capsaicin, a specific TRPV1 agonist.[1] This indicates that this compound's point of intervention is upstream of TRPV1, likely involving the H1 receptor or the intracellular signaling molecules that link H1R to TRPV1 activation.[1]

The Role of TRPA1 in Chloroquine-Induced Itch

TRPA1 is a crucial ion channel in the histamine-independent itch pathway, notably that which is induced by the antimalarial drug chloroquine.[1][8] Chloroquine activates the Mas-related G-protein-coupled receptor A3 (MRGPRA3), which in turn triggers the opening of the TRPA1 channel, leading to pruritus.[1]

This compound's Influence on the MRGPRA3/TRPA1 Pathway

Similar to its effect on the TRPV1 pathway, this compound inhibits chloroquine-induced calcium influx in cells expressing both MRGPRA3 and TRPA1.[1][2][9] However, it does not directly inhibit TRPA1, as it fails to block channel activation by the specific TRPA1 agonist, AITC (allyl isothiocyanate).[1] This suggests that this compound's inhibitory action occurs upstream of TRPA1 in this histamine-independent itch pathway.[1]

The Role of TRPV4: A Direct Target of this compound

TRPV4 is implicated in itch induced by serotonin and is also sensitive to moderate heat.[1][8] Unlike its indirect effects on TRPV1 and TRPA1, this compound has been identified as a direct inhibitor of the TRPV4 channel.[3][4][5][6][10]

This compound's Bimodal Effect on TRPV4

This compound strongly inhibits TRPV4 channels.[5][9] In vivo studies in mice have demonstrated that this compound inhibits scratching behaviors induced by the selective TRPV4 agonist, GSK1016790A.[1][5][6] Interestingly, upon washout of this compound, large rebound currents are observed, which are associated with a dilation of the TRPV4 pore.[3][5] This bimodal action—inhibition followed by a significant washout current—is a unique characteristic of this compound's interaction with TRPV4.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on TRP channel-mediated itch pathways.

| Experiment | Cell Type | Pruritogen | This compound Concentration | Effect | IC50 | Reference |

| Calcium Influx | HEK293T (H1R/TRPV1) | Histamine (10 µM) | 1 mM | Inhibition | 101.2 µM | [1] |

| Calcium Influx | HEK293T (MRGPRA3/TRPA1) | Chloroquine (1 mM) | 1 mM | Inhibition | 326.2 µM | [1] |

| Calcium Influx | HEK293T (TRPV1) | Capsaicin (1 µM) | 1 mM | No significant inhibition | N/A | [1] |

| Calcium Influx | HEK293T (TRPA1) | AITC | 1 mM | No inhibition | N/A | [1] |

| Whole-cell Patch Clamp | HEK293T (mTRPV4) | GSK1016790A (100 nM) | 500 µM | Inhibition | N/A | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Histamine-induced itch pathway and the inhibitory effect of this compound.

Caption: Chloroquine-induced itch pathway and this compound's inhibitory action.

Caption: Direct inhibition of the TRPV4 channel by this compound.

Caption: Experimental workflow for intracellular calcium imaging assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's antipruritic effects.

Fluorometric Intracellular Calcium Assays in HEK293T Cells

Objective: To measure changes in intracellular calcium concentration in response to pruritogens, with and without this compound pretreatment.

1. Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are transiently transfected with plasmids encoding the receptors and channels of interest (e.g., H1R and TRPV1, or MRGPRA3 and TRPA1) using a suitable transfection reagent according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.

2. Calcium Imaging:

-

Transfected cells are plated on glass-bottom dishes.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer solution for a specified time at room temperature.

-

After loading, cells are washed to remove excess dye.

-

For inhibition studies, cells are pretreated with this compound (at various concentrations, e.g., 1 mM) for approximately 5 minutes before the addition of the agonist.[1]

-

A baseline fluorescence is recorded before the addition of the pruritogen (e.g., 10 µM histamine or 1 mM chloroquine).[1]

-

Changes in intracellular calcium are monitored by measuring the fluorescence intensity using an inverted fluorescence microscope equipped with a CCD camera.

-

Data is typically expressed as the ratio of fluorescence intensities at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence relative to the baseline (F/F0).

In Vivo Scratching Behavior Tests in Mice

Objective: To evaluate the antipruritic effect of this compound on scratching behavior induced by various pruritogens in a live animal model.

1. Animals:

-

Male ICR mice (or other appropriate strain) are used.

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mice are acclimated to the experimental environment before testing.

2. Drug Administration:

-

This compound is administered, often via intraperitoneal injection, at a specified dose.

-

Control animals receive a vehicle injection.

3. Induction of Itch and Behavioral Observation:

-

Following a set time after this compound or vehicle administration, a pruritogen (e.g., histamine, chloroquine, or GSK1016790A) is injected intradermally into the rostral back or nape of the neck of the mice.

-

Immediately after the injection, mice are placed in an observation chamber.

-

Scratching behavior is video-recorded for a defined period (e.g., 30-60 minutes).

-

The number of scratching bouts directed at the injection site is counted by a blinded observer.

Whole-Cell Patch-Clamp Recordings

Objective: To directly measure ion channel currents and assess the inhibitory or modulatory effects of this compound.

1. Cell Preparation:

-

HEK293T cells stably or transiently expressing the ion channel of interest (e.g., TRPV4) are used.

-

Cells are plated on glass coverslips for recording.

2. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

The internal pipette solution typically contains a Cs-based solution to block K+ currents, along with EGTA to chelate intracellular calcium.

-

The external solution is a physiological saline buffer.

-

Cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

Currents are elicited by application of a specific channel agonist (e.g., 100 nM GSK1016790A for TRPV4).[4]

-

This compound is applied to the bath at various concentrations to determine its effect on the agonist-induced currents.

-

Data is acquired and analyzed using appropriate software to measure current amplitudes and other electrophysiological properties.

Conclusion

The antipruritic effect of this compound is a result of its nuanced interactions with several key TRP channels involved in pruritus. It indirectly modulates the histamine- and chloroquine-induced itch pathways by acting upstream of TRPV1 and TRPA1, respectively. More significantly, this compound directly inhibits the TRPV4 channel, a critical component of serotonin-induced itch. This multi-target mechanism of action provides a molecular basis for the broad-spectrum antipruritic efficacy of this compound and highlights the potential for developing more targeted therapies for pruritic conditions by modulating these specific TRP channels. Further research is warranted to fully elucidate the upstream targets of this compound in the TRPV1 and TRPA1 pathways.

References

- 1. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NIPS_Research [nips.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Transient receptor potential vanilloid 4 (TRPV4) channel as a target of this compound and its bimodal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | TRPV1 in chronic pruritus and pain: Soft modulation as a therapeutic strategy [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Unraveling the Dual Therapeutic Action of Crotamiton: A Technical Guide to its Scabicidal and Antipruritic Properties

For Immediate Release

A Deep Dive into the Pharmacological Profile of a Long-standing Dermatological Agent

This technical guide offers an in-depth exploration of the dual pharmacological properties of Crotamiton, a well-established topical medication employed in the treatment of scabies and pruritus. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's scabicidal and antipruritic mechanisms, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key biological pathways.

Executive Summary

This compound has been a mainstay in dermatological practice for decades, valued for its dual efficacy as both a scabicidal and an antipruritic agent. While its clinical utility is well-documented, a comprehensive understanding of its distinct mechanisms of action is crucial for optimizing its therapeutic potential and exploring novel applications. This guide dissects the two primary therapeutic facets of this compound, presenting a granular view of its effects on the scabies mite (Sarcoptes scabiei) and the complex signaling pathways involved in pruritus. Through a detailed examination of experimental data and methodologies, this document aims to provide a robust resource for the scientific community.

Scabicidal Properties of this compound

This compound's ability to eradicate scabies mites is a cornerstone of its therapeutic profile. Although the precise molecular target within the mite remains to be fully elucidated, it is understood that this compound is toxic to Sarcoptes scabiei, leading to paralysis and death.[1]

Mechanism of Action

The scabicidal mechanism of this compound is not fully understood, but it is believed to act on the motor system of the mites, inducing irreversible cessation of spontaneous movements.[2] It is known to penetrate the skin to reach the mites in their burrows. While a specific receptor has not been identified, the effect is potent enough to lead to the eradication of the infestation.

Quantitative Efficacy Data

Clinical trials have evaluated the efficacy of this compound in treating scabies, often in comparison to other topical agents. The cure rates vary across studies, influenced by factors such as the application regimen and the patient population.

| Treatment Regimen | Study Population | Cure Rate at 2 Weeks | Cure Rate at 4 Weeks | Reference |

| 10% this compound Cream | 200 patients | 45% | 65% (after retreatment) | [2] |

| 10% this compound Cream | 47 children (2 months - 5 years) | 13% | 60% | [2] |

| 10% this compound Lotion | 18 patients | 66.7% | Not Reported | [2] |

Experimental Protocol: In Vitro Acaricidal Activity Assay

This protocol outlines a method for assessing the direct toxicity of this compound to Sarcoptes scabiei mites in a laboratory setting.

Objective: To determine the median lethal time (LT₅₀) of this compound against adult Sarcoptes scabiei mites.

Materials:

-

Live adult Sarcoptes scabiei mites, collected from a host (e.g., rabbits).[3]

-

This compound solutions at various concentrations (e.g., 1, 2, 4, 8, 16 mg/ml) prepared in a suitable solvent like liquid paraffin.[3]

-

Positive control: 1% ivermectin solution.[3]

-

Negative control: Liquid paraffin.[3]

-

Petri dishes (5 cm diameter).[3]

-

Stereomicroscope.

-

Incubator set at 25°C and 75% relative humidity.[3]

-

Fine needle for mite manipulation.

Procedure:

-

Mite Collection: Collect scabs from a naturally infected, untreated host. Place the scabs in a Petri dish and incubate at 35°C for 30 minutes to encourage mites to crawl out.[3]

-

Mite Selection: Under a stereomicroscope, select motile adult mites. Adult mites are identifiable by their eight legs.[3]

-

Assay Setup: Add 0.1 ml of each this compound concentration, positive control, and negative control to separate Petri dishes.

-

Mite Exposure: Carefully place 10 adult mites in each Petri dish.[3]

-

Incubation: Incubate all Petri dishes at 25°C and 75% relative humidity.[3]

-

Observation: Observe the mites under a stereomicroscope at regular intervals (e.g., 1, 2, 4, 8, 16, and 24 hours).[3]

-

Mortality Assessment: Mite death is confirmed by a lack of movement when stimulated with a fine needle.[3]

-

Data Analysis: Record the number of dead mites at each time point for each concentration. Calculate the mortality rate and determine the LT₅₀ using statistical methods such as a complementary log-log (CLL) model.[3]

Workflow for In Vitro Acaricidal Assay

References

Crotamiton: A Technical Guide to its Anti-Inflammatory and Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamiton, a well-established scabicide and antipruritic agent, is increasingly recognized for its potential anti-inflammatory and antibacterial properties. This technical guide provides a comprehensive overview of the current research on these secondary yet significant attributes of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the available quantitative data, detailed experimental methodologies, and an understanding of the underlying signaling pathways. While data on its anti-inflammatory effects are emerging, this document also highlights the current gap in quantitative data regarding its direct antibacterial efficacy against common skin pathogens and provides standardized protocols to facilitate further investigation into this promising area.

Anti-Inflammatory Properties of this compound

This compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Research suggests its involvement in the regulation of inflammatory mediators and cellular signaling cascades.

Quantitative Data

The primary quantitative data available for this compound's anti-inflammatory action is its inhibitory effect on histamine-induced calcium influx.

| Parameter | Value | Cell Line | Assay Description |

| IC50 | 101.2 µM | HEK293T cells expressing H1R/TRPV1 | Inhibition of histamine-induced calcium influx |

Signaling Pathways

This compound is believed to exert its anti-inflammatory effects, in part, by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8. By inhibiting the NF-κB pathway, this compound can potentially reduce the production of these key inflammatory mediators.

Caption: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Experimental Protocols

This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).

Materials:

-

Macrophage-like cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-8

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 1-2 hours. Include a vehicle control (solvent only).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound).

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of each cytokine for each this compound concentration compared to the LPS-stimulated control.

Caption: Experimental workflow for in vitro anti-inflammatory cytokine inhibition assay.

Antibacterial Properties of this compound

This compound is reported to possess antibacterial properties, which are thought to be beneficial in preventing secondary bacterial infections in pruritic skin conditions where scratching can compromise the skin barrier. However, there is a notable lack of publicly available, peer-reviewed studies that quantify the direct antibacterial activity of this compound against common skin pathogens such as Staphylococcus aureus and Streptococcus pyogenes through the determination of Minimum Inhibitory Concentrations (MICs).

Quantitative Data

As of the latest literature review, no specific MIC values for this compound against Staphylococcus aureus or Streptococcus pyogenes have been identified. The following table is provided as a template for future research findings.

| Bacterium | Strain | MIC (µg/mL) | Method |

| Staphylococcus aureus | (e.g., ATCC 29213) | Data Not Available | Broth Microdilution |

| Streptococcus pyogenes | (e.g., ATCC 19615) | Data Not Available | Broth Microdilution |

Experimental Protocols

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (Staphylococcus aureus, Streptococcus pyogenes)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or plate reader

Procedure:

-

Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound demonstrates measurable anti-inflammatory properties, with evidence pointing towards the inhibition of histamine-induced calcium influx and potential modulation of the NF-κB signaling pathway. The provided protocols offer a framework for further elucidating its specific effects on cytokine production.

The antibacterial aspect of this compound, while frequently cited, requires significant further investigation. There is a clear need for quantitative studies to determine the MIC of this compound against clinically relevant skin pathogens. The standardized protocol provided herein can serve as a guide for researchers to generate this crucial data.

Future research should focus on:

-

Quantifying the inhibitory effects of this compound on the production of TNF-α, IL-6, and IL-8 in various inflammatory cell models.

-

Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.

-

Conducting systematic studies to determine the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria and fungi.

-

Investigating the potential for synergistic effects when this compound is combined with existing anti-inflammatory or antimicrobial agents.

A deeper understanding of these properties will be invaluable for the potential repositioning or adjunctive use of this compound in various dermatological and inflammatory conditions.

A Historical Perspective on the Discovery and Development of Crotamiton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamiton, a stalwart in the treatment of scabies and pruritus for over seven decades, represents a significant milestone in dermatological therapy. This technical guide provides a comprehensive historical perspective on the discovery, development, and scientific understanding of this enduring molecule. From its initial synthesis and commercialization by J.R. Geigy S.A. in the mid-1940s to the contemporary elucidation of its complex antipruritic mechanisms, this document traces the evolution of this compound's journey. Detailed experimental protocols from seminal early studies, quantitative data on its efficacy, and a deep dive into its signaling pathways are presented to offer a complete technical overview for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

The story of this compound begins in the laboratories of the Swiss chemical company J.R. Geigy S.A. (a predecessor of Novartis). In the aftermath of World War II, there was a significant need for effective and safe treatments for parasitic infestations like scabies, which were rampant in post-war Europe.

1.1. The Genesis of a Scabicide

While the specific individuals behind the initial discovery at Geigy are not prominently documented in readily available literature, the company's focused research efforts in parasiticides led to the synthesis of N-Ethyl-o-crotonotoluidide, which would come to be known as this compound. The earliest documented commercialization of this compound for the treatment of scabies dates back to 1946.[1]

1.2. Original Synthesis Pathway

The original synthesis of this compound, as gleaned from early patents and chemical literature, involves the reaction of N-ethyl-o-toluidine with crotonyl chloride . This straightforward acylation reaction forms the stable amide bond that is central to the this compound molecule.

A Chinese patent application, referencing the original British patent GB615137A filed by Geigy in 1946, describes a method for synthesizing trans-N-ethyl-N-(2'-alkylphenyl)-2-butenamide, the class of compounds to which this compound belongs. The process involves reacting trans-2-butenoic acid with thionyl chloride to form 2-butenoyl chloride, which is then reacted with N-ethyl-2-methylaniline in the presence of an alkaline aqueous solution.[2]

Experimental Protocol: Synthesis of this compound (Reconstructed from historical descriptions)

-

Step 1: Formation of Crotonyl Chloride. Trans-crotonic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like petroleum ether. The mixture is stirred, often under cooled conditions initially, and then allowed to react at a slightly elevated temperature to drive the reaction to completion, yielding crotonyl chloride.

-

Step 2: Acylation of N-ethyl-o-toluidine. In a separate reaction vessel, N-ethyl-o-toluidine is dissolved in a suitable solvent. An aqueous base, such as sodium hydroxide, is added to neutralize the hydrochloric acid that will be formed during the reaction.

-

Step 3: Reaction and Purification. The freshly prepared crotonyl chloride solution is then added dropwise to the N-ethyl-o-toluidine solution while maintaining a controlled temperature. After the addition is complete, the reaction mixture is stirred, often with heating, to ensure complete conversion. The organic phase is then separated, washed to remove impurities, and the solvent is removed. The final product, this compound, is then purified by vacuum distillation.

Early Preclinical and Clinical Development

The initial development of this compound was characterized by a series of preclinical and clinical studies that established its efficacy as both a scabicide and an antipruritic agent.

2.1. Pioneering In Vitro Studies on Acaricidal Activity

One of the foundational preclinical studies was conducted by Domenjoz in 1946. This research provided the initial in vitro evidence of this compound's effectiveness against mites.

Experimental Protocol: Domenjoz's 1946 In Vitro Mite Efficacy Study (Reconstructed)

-

Organism: Psoroptes cuniculi, the rabbit ear mite, was used as a model organism.

-

Methodology: The mites were immersed in varying concentrations of this compound solution.

-

Observation: The viability and mortality of the mites were observed over a specific time course.

2.2. Seminal Clinical Trials in Scabies

The first clinical validation of this compound's efficacy in treating human scabies was published in 1946 by Burckhardt and Rymarowicz. This study, though lacking the rigorous controls of modern clinical trials, was a landmark in establishing this compound as a viable treatment.

Unfortunately, the specific quantitative cure rates from this original 1946 publication are not detailed in currently accessible literature. However, the study reported high cure rates and was pivotal in the adoption of this compound for scabies treatment.[1]

2.3. Quantitative Data from Early Clinical Investigations

While the exact figures from the 1946 study are elusive, subsequent clinical experience and studies have provided a clearer picture of this compound's efficacy. It is important to note that reported cure rates for this compound in scabies can vary and are generally considered to be lower than those of newer agents like permethrin and ivermectin.

| Study/Report | Patient Population | Treatment Regimen | Reported Efficacy | Reference |

| Compound this compound Preparation Patent | Scabies Patients | This compound and Mometasone Furoate | Two-week effective rate: 68.33%, Four-week effective rate: 83.33% | CN104000830A |

Elucidation of the Mechanism of Action

For many years, the precise mechanism of action of this compound remained largely unknown. It was recognized for its dual effects of killing the Sarcoptes scabiei mite and alleviating the associated intense pruritus, but the underlying molecular pathways were not understood.[1][3] Recent research has shed significant light on its antipruritic properties, revealing a complex interplay with sensory neurons and specific ion channels.

3.1. Scabicidal Mechanism

The exact scabicidal mechanism of this compound is still not fully elucidated. It is believed to be toxic to the scabies mite, likely by disrupting its nervous system, leading to paralysis and death.[4] However, the specific molecular targets within the mite have not been definitively identified.

3.2. Antipruritic Mechanism: A Multifaceted Approach

The antipruritic (anti-itch) action of this compound is now understood to be more complex than a simple counter-irritant effect.[1] It involves the modulation of several signaling pathways in sensory neurons.

3.2.1. Inhibition of Histamine-Induced Itch

Histamine is a key mediator of itch, particularly in allergic reactions. This compound has been shown to inhibit the signaling cascade initiated by histamine. This pathway involves the activation of Histamine H1 Receptors (H1R) on sensory neurons, which in turn leads to the opening of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and a subsequent influx of calcium ions (Ca²⁺), triggering the itch signal. This compound effectively suppresses this histamine-induced calcium influx.[5]

3.2.2. Suppression of Chloroquine-Induced Itch (Histamine-Independent Pathway)

This compound also alleviates itch that is not mediated by histamine, such as that induced by the antimalarial drug chloroquine. This type of itch is transmitted through a different pathway involving Mas-related G-protein-coupled Receptor A3 (MRGPRA3) and the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This compound has been demonstrated to block the chloroquine-induced calcium influx in cells expressing both MRGPRA3 and TRPA1.[5]

3.2.3. Modulation of the TRPV4 Channel

More recent studies have identified the Transient Receptor Potential Vanilloid 4 (TRPV4) channel as a key molecular target for this compound's antipruritic effect.[6] TRPV4 is an ion channel expressed in the skin and primary sensory neurons that is involved in the sensation of itch. This compound acts as an inhibitor of the TRPV4 channel, thereby dampening the transmission of itch signals.[6]

Experimental Protocol: Investigating Antipruritic Mechanisms (Generalized from recent studies)

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding the human receptors and ion channels of interest (e.g., H1R and TRPV1, or MRGPRA3 and TRPA1).

-

Fluorometric Intracellular Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with a pruritogen (e.g., histamine or chloroquine) in the presence or absence of this compound. Changes in intracellular calcium concentrations are measured using a fluorescence microscope and imaging system. A reduction in the calcium influx in the presence of this compound indicates an inhibitory effect on the signaling pathway.

-

In Vivo Scratching Behavior Tests: A pruritogen is injected intradermally into the skin of laboratory mice. The number of scratching bouts directed at the injection site is counted over a defined period. To test the effect of this compound, a solution of the compound is topically applied to the injection site before the pruritogen is administered. A significant reduction in scratching behavior in the this compound-treated group compared to a control group indicates an in vivo antipruritic effect.

Signaling Pathway and Experimental Workflow Diagrams

4.1. Signaling Pathways of this compound's Antipruritic Action

Caption: this compound's inhibition of histamine-dependent and -independent itch pathways.

4.2. Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for assessing this compound's in vitro antipruritic effect.

Conclusion

From its empirical discovery in the 1940s as a much-needed scabicide to the modern-day elucidation of its intricate interactions with sensory ion channels, the journey of this compound is a testament to the enduring value of well-established pharmaceuticals. While newer agents may offer higher cure rates for scabies, this compound's dual action as both a scabicide and a broad-spectrum antipruritic agent, coupled with its long history of use, ensures its continued relevance in the dermatological armamentarium. The ongoing research into its molecular mechanisms not only deepens our understanding of this classic drug but also opens potential avenues for the development of novel antipruritic therapies. This historical and technical overview provides a solid foundation for researchers and clinicians working with and building upon the legacy of this compound.

References

- 1. This compound | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide - Google Patents [patents.google.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Navigating the Dearth of Animal Data: A Technical Guide to the Pharmacokinetics and Systemic Absorption of Topical Crotamiton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamiton is a well-established topical medication for the treatment of scabies and pruritus. While its clinical efficacy and safety in humans are documented, a comprehensive understanding of its pharmacokinetics and systemic absorption following topical application in animal models remains surprisingly limited in publicly available literature. This technical guide synthesizes the available preclinical and clinical data to provide a detailed overview for researchers and drug development professionals. The conspicuous absence of robust in vivo pharmacokinetic studies in animal models is a critical data gap for non-clinical risk assessment and the development of new topical formulations. This guide presents the available toxicological data in animals, detailed human pharmacokinetic parameters, and relevant experimental methodologies to inform future research in this area.

Introduction

General Toxicology in Animal Models

While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in animal models are not well-documented in the available literature, acute toxicity studies have been conducted. These studies provide insights into the safety profile of this compound following dermal exposure.

An acute dermal toxicity study in rats established the hazard potential following skin exposure. The study involved the application of this compound to the shaved skin of rats, followed by a 14-day observation period. While this study focused on mortality and clinical signs of toxicity rather than pharmacokinetic measurements, it provides a baseline for understanding the systemic effects at high doses.

Pharmacokinetics of Topical this compound: Insights from Human Studies

In the absence of detailed animal pharmacokinetic data, human studies provide the most comprehensive understanding of the systemic absorption of topical this compound. Following topical application, this compound is absorbed into the systemic circulation.

Key pharmacokinetic parameters from human studies are summarized in the table below.

| Parameter | Value | Reference |

| Elimination Half-Life | 30.9 hours | [2] |

| Urinary Excretion | 4.8-8.8% of the applied dose | [2] |

After a single application of 5g of 10% this compound cream, mean plasma levels were 10.5 ng/mL after 30 minutes, reaching a mean maximum concentration of 24.5 ng/mL after approximately 7 hours.[3]

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic studies of topical drugs are crucial for reproducible and reliable data. The following methodologies are based on general principles of dermal absorption studies and the available information from human this compound studies.

Animal Model and Preparation

-

Species: Rat (Sprague Dawley) or Rabbit (New Zealand White) are commonly used for dermal absorption studies.

-

Preparation: Approximately 24 hours before application, the hair on the dorsal area of the animal is clipped. Care is taken to avoid abrading the skin. The application area should be a defined percentage of the total body surface area.

Test Substance Application

-

Formulation: this compound is typically formulated as a cream or lotion.

-

Dose Application: A specified amount of the formulation is applied evenly to the prepared skin area.

-

Occlusion: The application site may be covered with a non-occlusive or semi-occlusive dressing to prevent removal of the test substance by the animal.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via an appropriate route (e.g., tail vein in rats, marginal ear vein in rabbits).

-

Urine and Feces Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces to determine the extent of excretion.

-

Skin Analysis: At the end of the study, the application site may be washed, and the skin excised to determine the amount of residual this compound in the skin.

Bioanalytical Method

-

Method: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound and its potential metabolites in plasma, urine, and tissue homogenates.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of experimental design and potential metabolic pathways, the following diagrams are provided.

Discussion and Future Directions

The significant gap in the publicly available literature regarding the in vivo pharmacokinetics of topical this compound in animal models presents a challenge for regulatory submissions and the development of novel drug delivery systems. While human data provides valuable insights, animal studies are indispensable for preclinical safety and toxicokinetic assessments.

Future research should prioritize well-designed pharmacokinetic studies in relevant animal models, such as rats and minipigs, to determine key parameters like Cmax, Tmax, AUC, and bioavailability following topical administration. Furthermore, metabolism and excretion studies in these models would provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is critical for establishing a robust preclinical data package and for refining our understanding of the systemic exposure and potential risks associated with topical this compound use.

References

Methodological & Application

Application Notes and Protocols: Crotamiton In Vivo Scratching Behavior Test in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crotamiton is a well-established topical agent used for the treatment of scabies and for providing symptomatic relief from pruritus (itching).[1][2] While its scabicidal mechanism is not fully elucidated, its antipruritic effects are increasingly understood.[2] Recent studies have revealed that this compound's anti-itch properties extend beyond scabietic pruritus, showing efficacy against itching induced by various pruritogens.[3][4] The primary mechanism of action for its antipruritic effect is believed to be the inhibition of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which is expressed in the skin and primary sensory neurons.[5][6][7] Furthermore, research has demonstrated that this compound can suppress both histamine-dependent and histamine-independent itch pathways, making it a valuable tool for pruritus research.[3][4]

The mouse scratching behavior test is a fundamental preclinical model for evaluating the efficacy of potential antipruritic agents. This document provides a detailed protocol for conducting this test to assess the in vivo effects of this compound.

Experimental Protocols

This section details the methodology for the this compound scratching behavior test, from animal preparation to data analysis.

Animals and Housing

Proper animal selection and housing are critical for reproducible results.

| Parameter | Specification |

| Species | Mouse |

| Strain | ICR, C57BL/6, or BALB/c are commonly used.[3][8][9] |

| Sex | Male mice are often used to avoid hormonal cycle variations.[3] |

| Age/Weight | 8-11 weeks old.[3][9] |

| Housing | Housed in a specific pathogen-free facility with a 12:12 hour light:dark cycle.[3] |

| Food/Water | Ad libitum access to standard chow and water.[3] |

| Acclimatization | Animals should be acclimatized to the laboratory environment for at least one week before experimentation. |

Materials and Reagents

| Item | Description |

| Test Compound | This compound (N-ethyl-o-crotonotoluidide) |

| Pruritogens | Histamine, Chloroquine, Serotonin, PAR-2 agonist, GSK1016790A (TRPV4 agonist).[3][6][8] |

| Vehicles | Saline or other appropriate vehicle for dissolving this compound and pruritogens. |

| Equipment | - Observation chambers (transparent, allowing clear video recording).- Video camera(s) for recording behavior.- Syringes (e.g., 30-gauge) for intradermal injections.- Pipettes and standard laboratory glassware. |

Experimental Procedure

The following workflow outlines the key steps of the experiment.

To minimize stress-induced alterations in behavior, mice should be habituated to the testing environment.

-

Place each mouse individually into a transparent observation chamber.

-

Allow the mice to habituate for at least 60 minutes before any injections.[10]

This compound can be administered via different routes. Intraperitoneal injection is common for systemic effect evaluation, while topical application is used for local effects.

| Administration Route | Dosage Regimen | Timing |

| Intraperitoneal (i.p.) | 125 mg/kg[3][11][12] | Administer 30 minutes before pruritogen injection.[3] |

| Topical | 10% this compound solution/cream[8] | Apply to the injection site (e.g., nape of the neck) a set time before pruritogen injection. |

Itching is induced by injecting a pruritogen intradermally into a site accessible for scratching with the hind paw, typically the nape of the neck or the cheek.[3][10]

| Pruritogen | Dosage (per site) | Vehicle/Volume |

| Histamine | 100 µg[3][11][13] | Saline / 100 µL[3] |

| Chloroquine | 200 µg[3][11][13] | Saline / 100 µL[3] |

| Serotonin | Varies by study | Saline |

| PAR-2 Agonist | Varies by study | Saline |

| GSK1016790A (TRPV4 Agonist) | Varies by study | Saline |

-

Immediately after the pruritogen injection, begin video recording the mouse's behavior.

-

The observation period typically lasts for 40 to 60 minutes.[3][10]

-

The experimenter should not be present during the recording to avoid influencing the animal's behavior.[10]

Data Analysis and Quantification

The recorded videos are analyzed to quantify scratching behavior.

-

Definition of a Scratching Bout: A scratching bout is defined as one or more rapid scratching motions of the hind limb directed towards the injection site. The bout ends when the mouse either returns its hind paw to the floor or begins licking the paw.[10][14]

-

Scoring: An observer, blinded to the experimental conditions, counts the total number of scratching bouts for each mouse over the entire observation period.

-

Data Presentation: The data is often presented as the total number of scratching bouts. It can also be broken down into time intervals (e.g., 10-minute bins) to observe the time course of the antipruritic effect.[3][11]

-

Statistical Analysis: The differences between the vehicle control group and the this compound-treated group are typically analyzed using a Student's t-test or, for multiple group comparisons, an Analysis of Variance (ANOVA) followed by a post-hoc test.[3][9] A p-value of < 0.05 is generally considered statistically significant.

| Group | Example Mean Scratch Bouts (± SEM) |

| Vehicle + Histamine | 111.0 ± 32.82[11] |

| This compound (125 mg/kg) + Histamine | 29.82 ± 8.37[11] |

| Vehicle + Chloroquine | 286.0 ± 58.98[11] |

| This compound (125 mg/kg) + Chloroquine | 82.20 ± 22.76[11] |

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for the this compound scratching behavior test.

Caption: Workflow for the in vivo mouse scratching behavior test.

This compound's Mechanism of Action in Itch Signaling

This compound is known to inhibit multiple itch-mediating pathways in sensory neurons.

Caption: this compound inhibits histamine and non-histamine itch pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Transient receptor potential vanilloid 4 (TRPV4) channel as a target of this compound and its bimodal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NIPS_Research [nips.ac.jp]

- 8. Anti pruritic effects of topical this compound, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shinryo-to-shinyaku.com [shinryo-to-shinyaku.com]

- 10. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Scratch-AID, a deep learning-based system for automatic detection of mouse scratching behavior with high accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocytogen.com [biocytogen.com]

Application Notes and Protocols: Utilizing HEK293T Cells for Studying Crotamiton's Effect on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotamiton, a widely used topical medication for the treatment of scabies and pruritus, has been shown to exert its effects through the modulation of specific ion channels. Understanding the molecular mechanisms of this compound's action is crucial for optimizing its therapeutic use and for the development of novel drugs targeting ion channels. Human Embryonic Kidney 293T (HEK293T) cells are a robust and versatile platform for the heterologous expression of ion channels, making them an ideal model system for studying the pharmacological effects of compounds like this compound.

This document provides detailed application notes and protocols for investigating the effect of this compound on ion channels, with a primary focus on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, its main identified target. Additionally, it explores the indirect effects of this compound on TRPV1 and TRPA1 channel signaling pathways.

Mechanism of Action of this compound on Ion Channels

This compound's primary mechanism of action as an antipruritic agent involves the direct inhibition of the TRPV4 ion channel.[1] Studies have also indicated that this compound can indirectly modulate the signaling pathways of other ion channels involved in itch perception, such as TRPV1 and TRPA1. It is suggested that this compound does not directly inhibit TRPV1 and TRPA1 channels but rather interferes with the upstream G-protein-coupled receptor (GPCR) signaling or the cascades that link these receptors to the ion channels.

Signaling Pathway of this compound's Effect on TRPV4

Caption: this compound directly inhibits the TRPV4 ion channel, blocking calcium influx and downstream signaling, which leads to the amelioration of itch.

Data Presentation: this compound's Effect on Ion Channels

The following tables summarize the quantitative and qualitative data on the effects of this compound on various ion channels, as studied in HEK293T cells.

Table 1: Effect of this compound on TRPV4 Channel Activity

| Parameter | Value | Cell Line | Method | Reference |

| Target Ion Channel | TRPV4 | HEK293 | Whole-Cell Patch-Clamp | Kittaka et al., 2017 |

| Effect | Inhibition | |||

| IC50 Value | Not Reported | |||

| Effective Concentration | Strong inhibition at 500 µM | |||

| Activator Used | GSK1016790A (100 nM) |

Table 2: Indirect Effects of this compound on Itch-Related Signaling Pathways

| Signaling Pathway | Effect of this compound (1 mM) | Cell Line | Method |

| H1R/TRPV1 Pathway | Inhibition of histamine-induced Ca²⁺ influx | HEK293T | Fluorometric Intracellular Calcium Assay |

| MRGPRA3/TRPA1 Pathway | Inhibition of chloroquine-induced Ca²⁺ influx | HEK293T | Fluorometric Intracellular Calcium Assay |

Experimental Protocols

This section provides detailed protocols for the key experiments required to study the effect of this compound on ion channels expressed in HEK293T cells.

HEK293T Cell Culture and Transfection

This protocol describes the maintenance of HEK293T cells and their transient transfection with the ion channel of interest (e.g., TRPV4).

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

Plasmid DNA encoding the ion channel of interest (e.g., human TRPV4) and a fluorescent marker (e.g., eGFP)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

6-well plates and 35 mm glass-bottom dishes

Procedure:

-

Cell Culture:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 2-3 days when they reach 80-90% confluency.

-

-

Transfection:

-

One day before transfection, seed the HEK293T cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's instructions for your chosen transfection reagent. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

-

Add the DNA-lipid complexes dropwise to the cells.

-

Incubate the cells for 24-48 hours post-transfection to allow for protein expression. Successful transfection can be confirmed by observing fluorescence from the co-transfected marker protein.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording ion channel currents from transfected HEK293T cells in the whole-cell configuration.

Materials:

-

Transfected HEK293T cells on 35 mm glass-bottom dishes

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

Microelectrode puller

-

Perfusion system

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm). Note: Cesium is used to block potassium channels.

Procedure:

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Fill the micropipette with the filtered intracellular solution.

-

-

Recording:

-

Place the dish with transfected cells on the microscope stage and perfuse with the extracellular solution.

-

Identify a fluorescent, healthy-looking cell for recording.

-

Approach the cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

To elicit TRPV4 currents, apply a ramp voltage protocol (e.g., from -100 mV to +100 mV over 200 ms).

-

Apply the TRPV4 agonist GSK1016790A (e.g., 100 nM) via the perfusion system to activate the channels.

-

Once a stable baseline current is established, co-apply this compound at various concentrations to determine its inhibitory effect.

-

Wash out the this compound and agonist to observe any recovery of the current.

-

Experimental Workflow for Studying this compound's Effect on TRPV4

Caption: Workflow for investigating this compound's effect on TRPV4 channels expressed in HEK293T cells.

Conclusion

The use of HEK293T cells provides a powerful and efficient system for characterizing the pharmacological effects of this compound on specific ion channels. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the inhibitory action of this compound on TRPV4 and to explore its broader effects on related signaling pathways. These studies are essential for a deeper understanding of this compound's therapeutic mechanisms and for the rational design of new ion channel-modulating drugs.

References

Application Notes: Development of a Topical Crotamiton Formulation for Preclinical Research

Introduction

Crotamiton is a well-established scabicidal and antipruritic agent used for treating scabies and relieving itchy skin conditions.[1][2][3] For preclinical research, developing a stable, effective, and well-characterized topical formulation is a critical first step to ensure reliable and reproducible results in in vitro, ex vivo, and in vivo models. These application notes provide a comprehensive guide, including detailed protocols, for the formulation and preclinical evaluation of a topical this compound product.

1. This compound: Physicochemical Properties and Mechanism of Action

This compound is a colorless to slightly yellowish oil with a faint amine-like odor.[1][4][5] It is miscible with alcohol and methanol but sparingly soluble in aqueous buffers.[1][6] Its antipruritic effect is believed to stem from a counter-irritation mechanism; as it evaporates, it produces a cooling effect that distracts from the sensation of itching.[1][5] More specifically, research suggests that this compound acts as an inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which is expressed in the skin and plays a role in itch signaling.[2][6][7] The exact scabicidal mechanism remains unknown, but it is toxic to the Sarcoptes scabiei mite.[1][2][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | [9] |

| Molecular Weight | 203.28 g/mol | [1][4][9] |

| Appearance | Colorless to slightly yellowish oil | [1][4][5] |

| Odor | Faint amine-like | [1][4] |

| Solubility | Miscible with alcohol and methanol; Soluble in ethanol (~50 mg/mL), DMSO (~100 mg/mL), and DMF (~100 mg/mL); Sparingly soluble in aqueous buffers. | [1][6] |

| LogP | 2.88 | [10] |

| Isomerism | Exists as a mixture of cis and trans isomers. | [4][11] |

2. Formulation Considerations

The choice of formulation (e.g., cream, lotion, gel) depends on the specific research goals, the animal model being used, and the desired release characteristics. Creams and lotions are common for this compound.[3][4] An oil-in-water (o/w) emulsion is a suitable approach, given that this compound itself is an oil.

Table 2: Example Excipients for Topical this compound Formulations

| Excipient Class | Example | Function |

| Oil Phase | Petrolatum, Light Mineral Oil, Cetyl Alcohol, Stearyl Alcohol | Emollient, Stiffening Agent, Co-emulsifier |

| Aqueous Phase | Purified Water | Solvent |

| Emulsifiers | Steareth-2, Laureth-23, Cetearyl alcohol (and) Ceteareth-20 | Surfactant, Emulsion Stabilizer |

| Humectants | Propylene Glycol | Humectant, Solvent, Penetration Enhancer |

| Thickeners | Carbomer-934, Magnesium Aluminum Silicate | Viscosity Modifier, Stabilizer |

| pH Adjusters | Sodium Hydroxide, Citric Acid | Buffering Agent |

| Preservatives | Benzyl Alcohol, Diazolidinylurea, Methylparaben | Antimicrobial Agent |

| Modifiers | Dimethicone | Emollient, Skin Protectant |

Source: Based on excipients listed in commercial formulations.[4][12][13]

3. Proposed Mechanism of Action for Pruritus

The primary proposed mechanism for this compound's anti-itch effect involves the inhibition of the TRPV4 ion channel.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Chromatography of this compound and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.hpra.ie [assets.hpra.ie]

- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

Application of Crotamiton in Animal Models of Atopic Dermatitis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Crotamiton is a well-established anti-scabicidal and anti-pruritic agent.[1][2] Its application in relieving the symptoms of atopic dermatitis (AD), particularly pruritus (itching), is an area of active investigation. This document provides a comprehensive overview of the use of this compound in relevant animal models of atopic dermatitis and pruritus, summarizing key quantitative data and providing detailed experimental protocols. The focus is on mouse models, which are instrumental in preclinical research for atopic dermatitis. While this compound has been shown to be effective in acute pruritus models, its application in chronic atopic dermatitis models is an emerging area of research.

Data Presentation: Efficacy of this compound in Murine Pruritus Models

The anti-pruritic efficacy of this compound has been quantified in acute itch models in mice. The following table summarizes the key findings from a study investigating the effect of this compound on scratching behavior induced by histamine and chloroquine, which represent histaminergic and non-histaminergic itch pathways, respectively.[3]

| Pruritogen | Treatment Group | Mean Number of Scratches (± SEM) | Reduction in Scratching Bouts (%) | Reference |

| Histamine (100 µ g/site ) | Control | 111.0 ± 32.82 | - | [3] |

| This compound (125 mg/kg, i.p.) | 29.82 ± 8.370 | 73.1% | [3] | |

| Chloroquine (200 µ g/site ) | Control | 286.0 ± 58.98 | - | [3] |

| This compound (125 mg/kg, i.p.) | 82.20 ± 22.76 | 71.3% | [3] |

Experimental Protocols

This section provides detailed protocols for inducing atopic dermatitis-like symptoms in mice and for assessing the anti-pruritic effects of this compound.

Protocol 1: Induction of Atopic Dermatitis-Like Inflammation using MC903 (Calcipotriol)

This protocol is adapted from established methods for inducing a Th2-dominant inflammatory response characteristic of atopic dermatitis.[4][5]

Materials:

-

MC903 (Calcipotriol)

-

Ethanol

-

Pipette

-

Female C57BL/6 or BALB/c mice (8-12 weeks old)

-

Digital micrometer

Procedure:

-

Animal Preparation: Anesthetize the mice. Shave a small patch of fur on the dorsal side.

-

MC903 Solution Preparation: Dissolve MC903 in 100% ethanol to a concentration of 40 µM.

-

Application:

-

Apply 10 µL of the MC903 solution to the ventral and dorsal sides of one ear.

-

Apply 90 µL of the MC903 solution to the shaved dorsal skin.

-

For control animals, apply the same volume of ethanol.

-

-

Treatment Schedule: Apply MC903 or vehicle daily or every other day for a period of 2 to 4 weeks to establish chronic inflammation.[5]

-

Assessment of Dermatitis:

-

Ear Thickness: Measure the ear thickness daily using a digital micrometer. An increase in ear thickness indicates inflammation.[5]

-

Clinical Scoring: Score the severity of skin lesions based on erythema, scaling, and excoriation.

-

Histology: At the end of the experiment, collect skin tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration and measurement of epidermal thickness).

-

Immunological Analysis: Analyze serum IgE levels and cytokine profiles (e.g., IL-4, IL-13, TSLP) from skin tissue or draining lymph nodes.[5]

-

Protocol 2: Induction of Atopic Dermatitis-Like Inflammation using Oxazolone

This protocol describes a widely used hapten-induced model of atopic dermatitis.[6][7]

Materials:

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil

-

Pipette

-

Male BALB/c mice (8-12 weeks old)

-

Digital micrometer

Procedure:

-

Animal Preparation: Shave the abdominal and dorsal skin of the mice.

-

Sensitization (Day 0):

-

Prepare a 1.5% (w/v) solution of oxazolone in acetone.

-

Apply 100 µL of the oxazolone solution to the shaved abdominal surface.[8]

-

-

Challenge (Starting Day 5-7):

-

Prepare a 0.1% to 1% (w/v) solution of oxazolone in an acetone/olive oil vehicle (e.g., 4:1).

-

Apply 20 µL of the challenge solution to the ears and/or the shaved dorsal skin.

-

Repeat the challenge every other day for 2-3 weeks to induce a chronic inflammatory state.[9]

-

-

Assessment of Dermatitis:

-

Ear and Skin Thickness: Measure the thickness of the ear and dorsal skin before each challenge.

-

Clinical Scoring: Evaluate skin for redness, scaling, and excoriations.[10]

-

Serum IgE: Collect blood at the end of the study to measure total serum IgE levels.

-

Histopathology: Perform histological examination of skin biopsies to assess epidermal hyperplasia and cellular infiltration.

-

Protocol 3: Assessment of Anti-Pruritic Effects of this compound in an Acute Itch Model

This protocol is based on a study that evaluated the efficacy of this compound in reducing scratching behavior in mice.[3]

Materials:

-

This compound

-

Saline or appropriate vehicle for intraperitoneal injection

-

Histamine dihydrochloride or Chloroquine phosphate

-

Sterile saline for dissolving pruritogens

-

Male ICR mice (10-11 weeks old)

-

Video recording equipment

Procedure:

-

Animal Acclimatization: Place mice in individual observation cages and allow them to acclimate for at least 30 minutes.

-

This compound Administration:

-

Prepare a solution of this compound for intraperitoneal (i.p.) injection.

-

Administer this compound (e.g., 125 mg/kg) or vehicle via i.p. injection.